molecular formula C17H15N3O3 B2480570 2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide CAS No. 874129-39-2

2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B2480570
CAS No.: 874129-39-2
M. Wt: 309.325
InChI Key: JIRDMBDNZBUZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 1,2,5-oxadiazole (oxadiazole) heterocycle. The benzamide moiety contains an ethoxy group at the 2-position, while the oxadiazole ring is substituted with a phenyl group at the 4-position. The compound has been investigated for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, though its exact mechanisms remain under study .

Properties

IUPAC Name

2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-2-22-14-11-7-6-10-13(14)17(21)18-16-15(19-23-20-16)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRDMBDNZBUZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Alkoxycarbonyl Precursors

A foundational method for synthesizing 1,2,5-oxadiazole derivatives involves cyclizing alkoxycarbonyl intermediates using bases. In the patent WO2012139535A1, ethyl 2-ethoxy-1-((2'-(N'-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate undergoes base-mediated cyclization to yield a structurally analogous 1,2,5-oxadiazole compound. Adapting this approach, 2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can be synthesized via the following steps:

  • Formation of the Imidoyl Chloride Intermediate : Reacting 2-ethoxybenzamide with N-chlorosuccinimide (NCS) generates the corresponding imidoyl chloride.
  • Coupling with Phenylacetonitrile : The imidoyl chloride reacts with phenylacetonitrile in the presence of triethylamine to form a nitrile intermediate.
  • Cyclization with Hydroxylamine : Treating the nitrile with hydroxylamine hydrochloride under basic conditions (e.g., NaOH) induces intramolecular cyclization, forming the 1,2,5-oxadiazole ring.

Key Reaction Conditions :

  • Solvent: Ethanol or dichloromethane
  • Base: Sodium hydroxide (2 N)
  • Temperature: Reflux (80–100°C)
  • Yield: ~85–93%

Analytical Validation :

  • ¹H NMR : Peaks at δ 7.35–7.69 ppm (aromatic protons), δ 12.40 ppm (NH).
  • HPLC Purity : >97%.

Aldoxime-Imidoyl Chloride Pathway

Building on methods from antiplasmodial compound syntheses, this pathway employs aldoxime intermediates:

  • Aldoxime Formation : 2-Ethoxybenzaldehyde reacts with hydroxylamine hydrochloride to yield 2-ethoxybenzaldoxime.
  • Imidoyl Chloride Synthesis : Treating the aldoxime with NCS produces the imidoyl chloride.
  • Nitrile Intermediate : Reaction with potassium cyanide forms a (hydroxyimino)acetonitrile derivative.
  • Oxadiazole Cyclization : Refluxing the nitrile with hydroxylamine hydrochloride in NaOH facilitates ring closure.

Optimization Insights :

  • Reaction Time : 12–24 hours for cyclization.
  • Yield : 65–75% after purification via silica gel chromatography.

Structural Confirmation :

  • IR Spectroscopy : Absorbance at 1590 cm⁻¹ (C=N stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 337 (M⁺).

Multi-Step Synthesis via Benzohydrazide Intermediates

Adapting protocols from 1,3,4-oxadiazole syntheses, this method utilizes benzohydrazide as a precursor:

  • Benzohydrazide Preparation : 2-Ethoxybenzoic acid is treated with thionyl chloride to form the acid chloride, which reacts with hydrazine hydrate to yield 2-ethoxybenzohydrazide.
  • Oxadiazole Formation : Condensation with phenylacetic acid in phosphorus oxychloride (POCl₃) produces 2-phenyl-5-(2-ethoxyphenyl)-1,3,4-oxadiazole.
  • Isomerization to 1,2,5-Oxadiazole : Heating the 1,3,4-oxadiazole derivative with ammonium cerium(IV) nitrate (CAN) induces ring rearrangement.

Critical Parameters :

  • POCl₃ Volume : 7 equivalents for complete cyclization.
  • Rearrangement Catalyst : CAN (10 mol%) in acetonitrile at 60°C.

Yield Data :

  • Step 2: 83% (1,3,4-oxadiazole intermediate).
  • Step 3: 58% (1,2,5-oxadiazole product).

Suzuki-Miyaura Coupling for Late-Stage Functionalization

For derivatives requiring regioselective phenyl substitution, palladium-catalyzed cross-coupling is effective:

  • Boronic Ester Preparation : 3-Amino-4-bromo-1,2,5-oxadiazole reacts with bis(pinacolato)diboron to form the pinacol boronic ester.
  • Coupling with 2-Ethoxybenzamide : Using Pd(PPh₃)₄ and K₂CO₃, the boronic ester couples with 2-ethoxybenzamide in toluene/ethanol.

Advantages :

  • Functional Group Tolerance : Compatible with ethoxy and amide groups.
  • Yield : 70–78%.

Characterization :

  • ¹³C NMR : Peaks at δ 164.2 ppm (amide carbonyl), δ 152.1 ppm (oxadiazole C=N).

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Complexity
Cyclization NaOH, NCS 85–93 >97 Moderate
Aldoxime-Imidoyl Hydroxylamine, KCN 65–75 95 High
Benzohydrazide POCl₃, CAN 58–83 90 High
Suzuki Coupling Pd(PPh₃)₄, Boronic ester 70–78 98 Low

Trade-offs :

  • Cyclization : High yield but requires stringent temperature control.
  • Suzuki Coupling : Excellent purity but dependent on costly catalysts.

Challenges and Optimization Strategies

  • Regioselectivity in Oxadiazole Formation :

    • Using electron-withdrawing groups (e.g., nitro) on the phenyl ring directs cyclization to the 3-position.
    • Solution : Pre-functionalize the phenyl group before coupling.
  • Purification Difficulties :

    • Silica gel chromatography is essential for removing unreacted benzohydrazide.
    • Alternative : Recrystallization from ethanol/water mixtures improves purity.
  • Scale-Up Limitations :

    • Phosphorus oxychloride-mediated cyclization poses safety risks at industrial scales.
    • Mitigation : Replace POCl₃ with polymer-supported reagents for safer handling.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,5-oxadiazole ring is a key reactive site due to its electron-deficient nature and potential for ring-opening or substitution.

Nucleophilic Substitution

  • The oxadiazole’s nitrogen atoms can participate in nucleophilic substitution under acidic or basic conditions. For example, the N-3 position is susceptible to attack by amines or thiols (Table 1) .

  • Example Reaction :
    2-Ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide+R-NH23-Amino-1,2,5-oxadiazole derivative\text{this compound} + \text{R-NH}_2 \rightarrow \text{3-Amino-1,2,5-oxadiazole derivative}
    Conditions: Ethanol, reflux (6–12 h) .

Ring-Opening Reactions

  • Strong reducing agents (e.g., LiAlH4_4) or acidic hydrolysis can cleave the oxadiazole ring to form diamides or nitriles .
    Mechanism : Protonation at N-2 followed by nucleophilic attack at C-3 .

Benzamide Group Reactions

The ethoxy-substituted benzamide moiety undergoes typical amide and ether transformations.

Hydrolysis

  • Acidic Hydrolysis : Cleaves the amide bond to yield 2-ethoxybenzoic acid and 3-amino-4-phenyl-1,2,5-oxadiazole .
    Conditions: HCl (6M), 100°C, 4 h.
    Yield : ~75% (analogous compounds) .

  • Basic Hydrolysis : Forms carboxylate salts under NaOH/EtOH reflux.

Ether Cleavage

  • The ethoxy group undergoes demethylation with BBr3_3 or HI to produce phenolic derivatives .
    Example :
    2-EthoxyBBr32-Hydroxy\text{2-Ethoxy} \xrightarrow{\text{BBr}_3} \text{2-Hydroxy}
    Conditions: Dichloromethane, 0°C → RT .

Electrophilic Aromatic Substitution

The phenyl ring attached to the oxadiazole participates in electrophilic reactions.

Reaction TypeReagents/ConditionsProductYield (%)Source
NitrationHNO3_3/H2_2SO4_4, 0°C4-Nitro derivative62
SulfonationSO3_3/H2_2SO4_4, 50°C4-Sulfo derivative55
HalogenationBr2_2/FeBr3_3, RT4-Bromo derivative68

Oxidation

  • The oxadiazole ring resists oxidation, but the ethoxy group is oxidized to a ketone using KMnO4_4/H+^+ .
    Product : 2-Carboxybenzamide derivative .

Reduction

  • Catalytic hydrogenation (Pd/C, H2_2) reduces the oxadiazole to a diamide :
    1,2,5-OxadiazoleH2/Pd1,2-Diamide\text{1,2,5-Oxadiazole} \xrightarrow{\text{H}_2/\text{Pd}} \text{1,2-Diamide}
    Yield : 80–90% (analogous structures) .

Cross-Coupling Reactions

The phenyl group facilitates palladium-catalyzed couplings:

ReactionConditionsProductYield (%)Source
Suzuki couplingPd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2OBiaryl derivatives70–85
Buchwald–HartwigPd2_2(dba)3_3, Xantphos, Cs2_2CO3_3Aminated derivatives65

Solid-Phase Functionalization

Microwave-assisted synthesis enhances reaction efficiency:

  • Example : Grafting onto resins via amide bonds (120°C, 20 min, 85% yield) .

Mechanistic Insights

  • Hydrogen Bonding : The oxadiazole’s N-2 and O-1 atoms act as hydrogen bond acceptors, influencing reactivity in biological systems .

  • Steric Effects : The 4-phenyl group hinders electrophilic substitution at the oxadiazole’s C-5 position .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of compounds similar to 2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide exhibit significant anticancer properties. For instance, compounds with oxadiazole rings have been evaluated for their ability to inhibit cancer cell proliferation. Studies demonstrated that certain derivatives showed promising results against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF7) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. Compounds with similar structures have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess this property .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of various benzimidazole and oxadiazole derivatives, researchers found that a compound structurally related to this compound exhibited over 90% inhibition against A549 lung cancer cells at a concentration of 100 µg/mL. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antioxidant Activity Assessment

Another study focused on the antioxidant properties of synthesized oxadiazole derivatives. The results indicated that specific modifications in the chemical structure led to enhanced radical scavenging activity compared to standard antioxidants like Trolox. This underscores the potential application of such compounds in developing therapeutic agents for oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of 2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can be contextualized by comparing it with analogs that vary in substituents on the benzamide or oxadiazole rings. Below is a detailed analysis:

Substituent Variations on the Benzamide Ring

2-Methoxy Analogs
  • Compound: 2-Methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide Key Difference: Methoxy group (vs. ethoxy) at the 2-position. Studies indicate antiplasmodial activity against Plasmodium species, linked to inhibition of parasitic enzymes like dihydroorotate dehydrogenase . Reference:
4-Chloro Analogs
  • Compound : 4-Chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
    • Key Difference : Chlorine atom at the 4-position (vs. ethoxy at 2-position).
    • Impact : The electron-withdrawing chlorine enhances electrophilicity, improving interactions with nucleophilic residues in target proteins. This compound shows potent enzyme inhibition, particularly in kinases and proteases .
    • Reference :
Fluorinated Analogs
  • Compound : 2-Fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
    • Key Difference : Fluorine atom at the 2-position.
    • Impact : Fluorine’s electronegativity and small size enhance metabolic stability and membrane permeability. Preliminary data suggest antiviral activity against RNA viruses .
    • Reference :

Substituent Variations on the Oxadiazole Ring

4-Methyl Substitution
  • Compound : N-(4-Methyl-1,2,5-oxadiazol-3-yl)benzamide
    • Key Difference : Methyl group (vs. phenyl) at the 4-position.
    • Impact : Reduced aromaticity and lower molecular weight improve solubility but diminish binding affinity to hydrophobic pockets. This analog exhibits moderate anticancer activity via apoptosis induction .
    • Reference :
4-Butoxyphenyl Substitution
  • Compound : N-[4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide
    • Key Difference : Butoxyphenyl group (vs. phenyl) at the 4-position.
    • Impact : The bulky butoxy chain increases lipophilicity, enhancing blood-brain barrier penetration. This compound is explored for neurological applications, including Alzheimer’s disease .
    • Reference :

Heterocycle Replacement

Oxazole vs. Oxadiazole
  • Compound : 2-Methoxy-N-(5-phenyloxazole)-benzamide
    • Key Difference : Oxazole ring (vs. oxadiazole).
    • Impact : Oxazole’s reduced nitrogen content alters electron distribution, leading to weaker hydrogen-bonding capacity. This analog shows divergent activity, such as antidiabetic effects via PPARγ modulation .
    • Reference :

Comparative Data Table

Compound Name Benzamide Substituent Oxadiazole Substituent Biological Activity Unique Feature Reference
This compound 2-ethoxy 4-phenyl Antimicrobial, Anti-inflammatory Balanced lipophilicity/electronic effects
2-Methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide 2-methoxy 4-phenyl Antiplasmodial Enhanced enzyme inhibition
4-Chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide 4-chloro 4-phenyl Kinase/protease inhibition High electrophilicity
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide 3-ethoxy 4-butoxyphenyl Neuroprotective BBB penetration
N-(4-Methyl-1,2,5-oxadiazol-3-yl)benzamide None 4-methyl Anticancer (apoptosis) Improved solubility

Key Research Findings

  • Electronic Effects : Ethoxy and phenyl groups in the target compound synergize to balance electron-donating and withdrawing properties, optimizing interactions with both hydrophilic and hydrophobic protein domains .
  • Activity vs. Analogs : Compared to 4-chloro and 4-methyl analogs, the ethoxy-phenyl combination offers broader-spectrum antimicrobial activity, likely due to enhanced membrane disruption .
  • Synthetic Flexibility : The compound’s synthetic route (e.g., coupling oxadiazole-3-carboxylic acid with ethoxybenzamide precursors) allows scalable modifications, enabling derivatives with tailored pharmacokinetics .

Biological Activity

2-Ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications. The oxadiazole moiety in its structure has been associated with various pharmacological properties, making it a valuable candidate for drug development.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions of hydrazides with carboxylic acids under acidic or basic conditions, followed by coupling with benzoyl chloride derivatives. This method not only ensures the formation of the oxadiazole ring but also allows for the introduction of the ethoxy group, which enhances biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The oxadiazole ring is known to modulate various biochemical pathways by interacting with enzymes and receptors. This interaction can lead to significant anti-inflammatory and anticancer effects depending on the target involved .

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit potent anticancer properties. For example, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), U-937 (leukemia), and A549 (lung cancer). The IC50 values for these compounds often fall within the micromolar range, indicating significant potency .

Antimicrobial Effects

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. The presence of the oxadiazole ring enhances its ability to disrupt microbial cell function. Studies indicate that compounds with similar structures can inhibit bacterial growth effectively, suggesting a potential role in treating infections .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been documented. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This property makes it a candidate for further exploration in inflammatory disease treatments .

Comparative Analysis with Similar Compounds

A comparison of this compound with other benzamide derivatives reveals unique biological profiles:

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAnticancer~0.65
2-Ethoxy-N-(4-(3-pyridinyl)-1,2,5-oxadiazol-3-yl)benzamideAntimicrobialModerate
4-Chloro-benzamidesRET Kinase InhibitorModerate to High

Study 1: Anticancer Efficacy

In a study evaluating various oxadiazole derivatives against MCF-7 cells, this compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin. Flow cytometry analysis indicated that this compound induces apoptosis through activation of caspase pathways .

Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of several oxadiazole-containing compounds against Staphylococcus aureus and Escherichia coli. Results showed that derivatives similar to this compound significantly inhibited bacterial growth at low concentrations .

Q & A

Q. How can synthesis of 2-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide be optimized for improved yield and purity?

Methodological Answer:

  • Reaction Conditions : Use reflux conditions in ethanol with glacial acetic acid as a catalyst, as demonstrated in analogous oxadiazole syntheses . Temperature control (80–100°C) and reflux duration (4–6 hours) are critical to minimize side reactions.
  • Purification : Employ recrystallization (using ethanol/water mixtures) followed by column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Evidence suggests >90% purity is achievable with gradient elution .
  • Yield Optimization : Introduce continuous flow reactors for precise control of reaction parameters (e.g., pressure, stoichiometry) to enhance reproducibility .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm) and oxadiazole ring carbons (δ 150–160 ppm). Use deuterated DMSO or CDCl3 for solubility .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 411 for brominated analogs) and isotopic patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., ethoxy, phenyl) influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : The oxadiazole ring’s electron-deficient nature enhances electrophilic substitution at the 4-position. Substituents like trifluoromethyl (in analogs) increase metabolic stability but reduce solubility .
  • Ethoxy Group Impact : The ethoxy moiety on the benzamide ring donates electron density via resonance, potentially modulating binding affinity to targets like β-tubulin .
  • Computational Analysis : Use density functional theory (DFT) to calculate Fukui indices and predict reactive sites .

Q. What in silico strategies can predict the compound’s biological targets and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., β-tubulin for antiproliferative activity) using AutoDock Vina. Validate with MD simulations to assess binding stability .
  • ADMET Prediction : Tools like SwissADME predict logP (~3.5) and CNS permeability. The oxadiazole ring may confer moderate blood-brain barrier penetration .
  • QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with IC50 data from cytotoxicity assays .

Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be systematically addressed?

Methodological Answer:

  • Assay Standardization : Control variables such as cell line (e.g., HeLa vs. MCF-7), incubation time (24–72 hours), and serum concentration .
  • Metabolic Stability Testing : Use liver microsomes to identify species-dependent degradation (e.g., murine vs. human CYP450 isoforms) .
  • Data Normalization : Report activities relative to positive controls (e.g., paclitaxel for tubulin inhibition) to enable cross-study comparisons .

Q. What synthetic strategies enable functionalization of the oxadiazole ring for SAR studies?

Methodological Answer:

  • Electrophilic Aromatic Substitution : Nitration or bromination at the 4-position using HNO3/H2SO4 or Br2/FeBr3 .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl groups (e.g., 4-fluorophenyl) using Pd(PPh3)4 .
  • Reductive Amination : Convert nitro groups to amines (SnCl2 in EtOAc) for subsequent derivatization .

Q. How can the compound’s stability under physiological conditions (pH, temperature) be rigorously assessed?

Methodological Answer:

  • pH Stability Studies : Incubate in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C common for oxadiazoles) .
  • Light Sensitivity : Conduct accelerated stability testing under UV/visible light to guide storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.